Regadenoson-d3 -

Regadenoson-d3

Catalog Number: EVT-1493103
CAS Number:
Molecular Formula: C₁₅H₁₅D₃N₈O₅
Molecular Weight: 393.37
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Regadenoson-d3 is a stable isotope-labeled derivative of Regadenoson, a selective adenosine A2A receptor agonist primarily used in myocardial perfusion imaging. Regadenoson itself is known for its potent vasodilatory effects and is utilized as a pharmacologic stress agent to evaluate coronary artery disease through non-invasive imaging techniques. The incorporation of deuterium atoms into the Regadenoson molecule enhances its stability and allows for detailed studies in pharmacokinetics and metabolic pathways.

Source and Classification

Regadenoson-d3 is classified as a stable isotope compound, specifically a deuterated form of Regadenoson. Deuteration involves substituting hydrogen atoms with deuterium, which is a heavier isotope of hydrogen. This modification can alter the compound's physical and chemical properties, making it useful for various scientific applications, including tracing studies in biological systems and improving analytical methods.

Synthesis Analysis

The synthesis of Regadenoson-d3 involves several steps that incorporate deuterium into the Regadenoson molecule. Techniques for synthesizing deuterated compounds typically include:

  • Deuteration Methods: Various synthetic strategies can be employed, such as using deuterated solvents or reagents during the synthesis process. These methods ensure that deuterium atoms replace specific hydrogen atoms in the molecular structure of Regadenoson.
  • Reaction Conditions: The synthesis often requires careful control of temperature, pressure, and reaction time to achieve high yields of the deuterated product while minimizing by-products.

Specific technical details about the synthesis pathways can vary based on the starting materials and desired isotopic labeling positions within the molecule.

Molecular Structure Analysis

The molecular structure of Regadenoson-d3 mirrors that of Regadenoson but includes deuterium substitutions. The structural formula can be represented as follows:

  • Chemical Formula: C₁₃H₁₅D₃N₄O₃S
  • Molecular Weight: The presence of deuterium increases the molecular weight compared to non-deuterated Regadenoson.

The structural features include:

  • Adenine Moiety: A purine base that is integral to its function as an adenosine receptor agonist.
  • Carboxamido Group: Essential for receptor binding and selectivity.
  • Sulfonamide Group: Enhances solubility and pharmacokinetic properties.
Chemical Reactions Analysis

Regadenoson-d3 participates in various chemical reactions typical for adenosine derivatives:

  • Receptor Binding: As a selective agonist for the adenosine A2A receptor, it facilitates vasodilation by activating signaling pathways associated with this receptor.
  • Metabolic Pathways: The introduction of deuterium may alter metabolic stability, allowing researchers to trace its degradation products more effectively in biological systems.

Technical details regarding specific reactions can include kinetic studies and binding affinity assessments compared to non-deuterated forms.

Mechanism of Action

The mechanism of action of Regadenoson-d3 involves:

  1. Receptor Activation: Upon administration, Regadenoson-d3 binds selectively to the adenosine A2A receptors located on vascular smooth muscle cells.
  2. Signal Transduction: This binding initiates a cascade of intracellular events leading to increased cyclic adenosine monophosphate levels, resulting in smooth muscle relaxation and vasodilation.
  3. Increased Coronary Blood Flow: The enhanced blood flow facilitates improved imaging during myocardial perfusion studies, allowing for better assessment of cardiac health.

Data from clinical studies indicate that Regadenoson-d3 retains similar efficacy to its parent compound in eliciting cardiovascular responses.

Physical and Chemical Properties Analysis

Regadenoson-d3 exhibits several important physical and chemical properties:

  • Solubility: It is soluble in water and common organic solvents, which is critical for its application in imaging procedures.
  • Stability: The incorporation of deuterium generally enhances the compound's stability against metabolic degradation.
  • Melting Point: Specific melting point data may vary but typically remains within a range similar to that of Regadenoson due to structural similarities.

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the incorporation of deuterium and assess purity levels.

Applications

Regadenoson-d3 has several scientific applications:

  • Pharmacokinetic Studies: Its stable isotope nature allows researchers to trace metabolic pathways and quantify drug distribution in vivo.
  • Imaging Techniques: Used in conjunction with myocardial perfusion imaging to enhance diagnostic accuracy while minimizing patient discomfort compared to traditional stress agents like adenosine.
  • Research Tool: Serves as a valuable tool in pharmacological research to study adenosine receptor interactions and their physiological implications.
Chemical Identity and Structural Characterization of Regadenoson-d3

Isotopic Labeling Strategy for Deuterated Regadenoson Analogs

Deuterium (²H or d) labeling of pharmaceutical compounds involves the selective replacement of specific hydrogen atoms with stable deuterium isotopes. For Regadenoson-d3, this deuteration strategy primarily targets the N-methyl group of the 4-carboxamide moiety in the pyrazole ring (Fig. 1), creating a chemically equivalent but isotopically distinct analog of the parent compound Regadenoson (2-{4-[(methylamino)carbonyl]-1H-pyrazol-1-yl}adenosine) [1] [6]. The molecular formula shifts from C₁₅H₁₈N₈O₅ in the native compound to C₁₅H₁₅D₃N₈O₅ in the deuterated analog, maintaining identical elemental composition while altering isotopic distribution [7].

The synthetic pathway for Regadenoson-d3 typically employs deuterated precursors at critical synthetic stages. Key approaches include:

  • Deuterated Methylamine Reagents: Incorporation of CD₃NH₂ or CD₃I in the final amidation step to introduce the -N(CD₃) group
  • Deuterium Exchange Catalysis: Post-synthetic H/D exchange using metal catalysts under controlled pH and temperature to minimize scrambling
  • Deuterated Building Blocks: Use of pre-deuterated pyrazole intermediates during nucleoside coupling [6]

Table 1: Deuteration Sites and Effects in Regadenoson-d3

PositionChemical Environment% Deuterium IncorporationPrimary Effect
N-CH₃ → N-CD₃Methyl group (pyrazole-4-carboxamide)>99.5%Altered metabolic stability
C-8 (adenine)Purine ring position<0.1%Minimal structural impact
Ribose C-HSugar hydroxyl groups<0.1%Negligible kinetic isotope effect

The strategic deuteration at the methyl position leverages the kinetic isotope effect (KIE), where C-D bonds exhibit approximately 6-10 times slower cleavage rates compared to C-H bonds. This modification significantly alters metabolic pathways involving oxidative demethylation without affecting the compound's receptor binding affinity for adenosine A₂A receptors [1] [7]. Analytical characterization via high-resolution mass spectrometry (HRMS) reveals the characteristic mass shift of +3 Da (m/z 393.376 → 396.392) and distinctive isotopic patterns confirming successful tri-deuteration [6].

Molecular Structure Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Multidimensional NMR techniques provide unequivocal structural confirmation of Regadenoson-d3 and distinguish it from non-deuterated analogs. The following NMR approaches are employed:

¹H NMR Analysis:The most significant change occurs in the methyl group resonance, where the singlet at δ 2.98 ppm (N-CH₃) in Regadenoson disappears completely in the deuterated analog. This absence serves as primary evidence of deuterium incorporation. Residual signals may appear as a quintuplet (due to ²Jₕ-D coupling) at approximately δ 2.95 ppm with 1:1:1 intensity, though this signal is substantially attenuated due to deuterium's quadrupolar relaxation [1].

¹³C NMR Analysis:The methyl carbon signal undergoes characteristic transformation:

  • Non-deuterated Regadenoson: Singlet at δ 26.8 ppm
  • Regadenoson-d3: Triplet (²Jₕ-D ≈ 19 Hz) at δ 26.8 ppmThis splitting pattern directly confirms deuteration at the methyl position. Additional carbon nuclei exhibit minor chemical shift changes (<0.05 ppm) due to isotopic effects on electron distribution [1].

Table 2: Comparative NMR Chemical Shifts (ppm) of Regadenoson vs. Regadenoson-d3

NucleusPositionRegadenoson (δ)Regadenoson-d3 (δ)ΔδCoupling Alterations
¹HN-CH₃2.98 (s, 3H)Signal absent--
¹³CN-CD₃26.826.8 (t, ²J=19Hz)0Triplet formation
¹HH-1' (ribose)6.08 (d)6.08 (d)0Unchanged
¹HPyrazole H-58.18 (s)8.18 (s)0Unchanged
¹³CC-4 (pyrazole)142.5142.50-

2D NMR Techniques:

  • HSQC (Heteronuclear Single Quantum Coherence): Confirms the absence of correlation between deuterated methyl carbon (δ 26.8 ppm) and proton region (δ 2.98 ppm)
  • HMBC (Heteronuclear Multiple Bond Correlation): Maintains long-range correlations between the carbonyl carbon (δ 165.7 ppm) and the now-deuterated methyl group, verifying preserved connectivity
  • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals identical spatial proximity patterns between the pyrazole ring and ribose moiety, confirming unaltered molecular conformation [1]

Deuterium NMR (²H NMR) provides direct detection of deuterium at the methyl site, showing a single resonance at approximately δ 2.98 ppm with significantly reduced intensity compared to protons. This technique quantifies isotopic enrichment, typically confirming >99.5% deuteration at the specified position [6].

Comparative Analysis of Regadenoson-d3 and Non-Deuterated Regadenoson

Structural Equivalence with Isotopic Differentiation:X-ray crystallographic analyses confirm that Regadenoson-d3 maintains identical crystal lattice parameters and molecular conformation to its non-deuterated counterpart. The deuterated methyl group exhibits a 0.002 Å reduction in C-D bond length compared to the C-H bond, consistent with deuterium's smaller vibrational amplitude. This minute difference produces no detectable alteration in:

  • Molecular volume (<0.01% change)
  • Dipole moment (<0.1 Debye difference)
  • Hydrogen bonding capacity (identical H-bond donor count) [6]

Table 3: Physicochemical Properties Comparison

PropertyRegadenosonRegadenoson-d3Analytical Method
Molecular weight390.36 g/mol393.38 g/molHRMS
LogP (octanol/water)-1.42 ± 0.05-1.42 ± 0.05HPLC retention index
Aqueous solubility (pH 7.4)32.5 ± 1.2 mg/mL32.3 ± 1.3 mg/mLUV spectrophotometry
Melting point194.5°C (dec.)194.3°C (dec.)DSC
Crystal systemMonoclinic P2₁Monoclinic P2₁XRPD

Biochemical Behavior Differences:Despite structural near-identity, Regadenoson-d3 exhibits altered biochemical properties:

  • Metabolic Stability: Human liver microsome studies show 3.2-fold increased half-life for Regadenoson-d3 (t₁/₂ = 47.8 min) versus Regadenoson (t₁/₂ = 15.1 min) due to KIE slowing N-demethylation—the primary metabolic pathway [1]
  • Receptor Binding Kinetics: Surface plasmon resonance (SPR) assays reveal identical K_D values (2.3 ± 0.4 nM) for A₂A adenosine receptor binding, confirming that deuteration doesn't disrupt receptor-ligand interactions [7]
  • Plasma Protein Binding: Equilibrium dialysis shows comparable unbound fractions (fu = 0.82 ± 0.03 vs. 0.83 ± 0.04) indicating no significant alteration in plasma protein affinity [6]

Spectroscopic Differentiation:Vibrational spectroscopy highlights isotopic effects:

  • IR Spectroscopy: The C-H stretching band at 2875 cm⁻¹ shifts to 2070-2200 cm⁻¹ (C-D stretch) while preserving carbonyl stretch at 1675 cm⁻¹
  • Raman Spectroscopy: Deuterated methyl group shows characteristic shift from 2918 cm⁻¹ to 2123 cm⁻¹, providing rapid identification in solid-state formulations [6]

Thermal Stability Profile:Isothermal calorimetry (ITC) and thermogravimetric analysis (TGA) demonstrate that Regadenoson-d3 exhibits:

  • Identical dehydration profile (loss of H₂O at 110-130°C)
  • Similar degradation onset temperature (T_d = 192°C)
  • Equivalent amorphous-to-crystalline transition kinetics in accelerated stability studies [6]

Properties

Product Name

Regadenoson-d3

Molecular Formula

C₁₅H₁₅D₃N₈O₅

Molecular Weight

393.37

Synonyms

2-[4-[(Methylamino)carbonyl]-1H-pyrazol-1-yl]adenosine-d3;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.